Corwin (hemifumarate)

Description

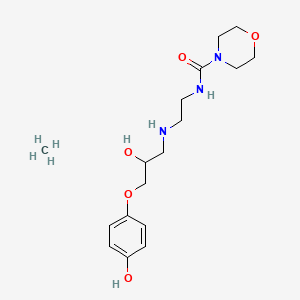

Corwin (hemifumarate), also known as Xamoterol hemifumarate or ICI 118587 hemifumarate, is a selective β1-adrenoceptor agonist. It is primarily used to investigate the relationship between β1-adrenergic stimulation and cardiac arrhythmias, particularly focusing on the IKr potassium channel . The compound has a molecular formula of C₃₆H₅₄N₆O₁₄ and a molecular weight of 794.37 g/mol. Its hemifumarate salt form enhances solubility and stability, making it suitable for pharmacological studies . Notably, discrepancies exist in its CAS registry number across sources: some cite 73210-73-8 , while others list 90730-93-1 , highlighting the need for verification in experimental protocols.

Properties

Molecular Formula |

C17H29N3O5 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide;methane |

InChI |

InChI=1S/C16H25N3O5.CH4/c20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19;/h1-4,14,17,20-21H,5-12H2,(H,18,22);1H4 |

InChI Key |

VMYDWSDPTYCIEN-UHFFFAOYSA-N |

Canonical SMILES |

C.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Corwin (hemifumarate) involves the reaction of Xamoterol with fumaric acid. The process typically includes the following steps:

Preparation of Xamoterol: Xamoterol is synthesized through a series of chemical reactions involving the condensation of appropriate precursors.

Formation of Hemifumarate Salt: Xamoterol is then reacted with fumaric acid under controlled conditions to form the hemifumarate salt.

Industrial Production Methods

Industrial production of Corwin (hemifumarate) follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Xamoterol: Large-scale chemical reactors are used to synthesize Xamoterol.

Salt Formation: The synthesized Xamoterol is then reacted with fumaric acid in industrial reactors to produce Corwin (hemifumarate) in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Corwin (hemifumarate) undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert it into reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Corwin (hemifumarate) has a wide range of scientific research applications, including:

Chemistry: It is used to study the chemical properties and reactions of beta1-adrenergic receptor agonists.

Biology: It is employed in research on beta1-adrenergic receptors and their role in biological processes.

Medicine: It is investigated for its potential therapeutic effects on cardiac arrhythmias and other cardiovascular conditions.

Industry: It is used in the development of new pharmaceuticals and chemical products

Mechanism of Action

Corwin (hemifumarate) exerts its effects by selectively binding to and activating beta1-adrenergic receptors. This activation leads to the stimulation of intracellular signaling pathways, including the production of cyclic AMP (cAMP). The increased cAMP levels result in various physiological effects, such as increased heart rate and contractility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

DMT Hemifumarate (N,N-Dimethyltryptamine Hemifumarate)

- Structural Similarities: Both Corwin and DMT hemifumarate incorporate a hemifumarate counterion, improving bioavailability. However, DMT’s indolealkylamine backbone differs from Corwin’s aryloxypropanolamine structure.

- Pharmacological Targets : DMT acts on serotonin receptors (5-HT₂A/2C), inducing psychoactive effects, whereas Corwin selectively targets β1-adrenergic receptors .

- Synthesis : DMT hemifumarate is synthesized via the Speeter and Anthony method, achieving >99.8% purity, comparable to Corwin’s optimized protocols .

5-MeO-DMT Succinate (5-Methoxy-N,N-Dimethyltryptamine Succinate)

- Salt Form : Unlike Corwin’s hemifumarate, 5-MeO-DMT uses a succinate salt, which may alter solubility and metabolic stability.

- Applications : 5-MeO-DMT is studied for psychedelic therapy, contrasting with Corwin’s cardiovascular research focus .

- Purity : Both compounds achieve >99.8% purity, validated via ¹H NMR and thermal analysis .

N-Ethyltryptamine Hemifumarate

- Structural Features : Shares the hemifumarate salt but lacks Corwin’s β1-adrenergic targeting moiety.

- Safety Profile: Limited data on cardiovascular effects, whereas Corwin’s safety margins are well-documented in preclinical models .

Functional Comparison with β-Adrenergic Agents

Isoproterenol (Non-Selective β-Agonist)

- Selectivity: Isoproterenol activates β1 and β2 receptors, causing broader effects (e.g., bronchodilation, tachycardia), while Corwin’s β1 specificity reduces off-target risks .

- Clinical Use: Isoproterenol is used in acute bradycardia, whereas Corwin remains investigational for arrhythmia mechanisms .

Metoprolol (β1-Selective Antagonist)

- Mechanistic Contrast : Metoprolol inhibits β1 receptors, whereas Corwin activates them. Both are tools for studying cardiac adrenergic signaling .

Research Implications and Limitations

- Synthetic Challenges : Corwin’s synthesis lacks detailed public protocols, unlike DMT derivatives, which have optimized routes .

- Purity Standards : High-purity salts (>99.8%) are critical for reproducibility in both cardiovascular and neuropharmacological studies .

- Safety Data : Corwin’s hemodynamic effects require further clinical validation, whereas DMT derivatives have established psychoactive safety profiles .

Q & A

Q. How should negative results from Corwin (hemifumarate) studies be reported?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.